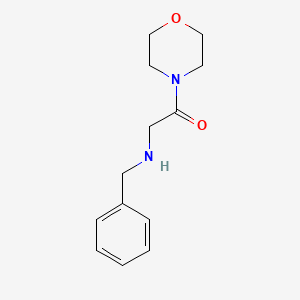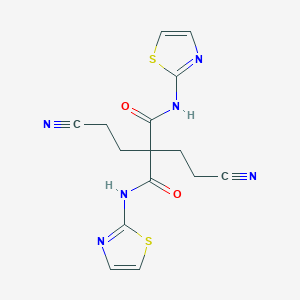
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of cyanoethyl and thiazolyl groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide typically involves the reaction of appropriate thiazole derivatives with cyanoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol . The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyanoethyl and thiazolyl groups can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Applications De Recherche Scientifique
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide involves its interaction with specific molecular targets and pathways. The thiazole groups are known to interact with biological macromolecules, potentially inhibiting key enzymes or disrupting cellular processes. The cyanoethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibits potent antimicrobial activity and is used in medicinal chemistry.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is unique due to the combination of cyanoethyl and thiazolyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
88321-28-2 |
|---|---|
Formule moléculaire |
C15H14N6O2S2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-bis(1,3-thiazol-2-yl)propanediamide |
InChI |
InChI=1S/C15H14N6O2S2/c16-5-1-3-15(4-2-6-17,11(22)20-13-18-7-9-24-13)12(23)21-14-19-8-10-25-14/h7-10H,1-4H2,(H,18,20,22)(H,19,21,23) |
Clé InChI |
IZBOXCVOUPUSMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
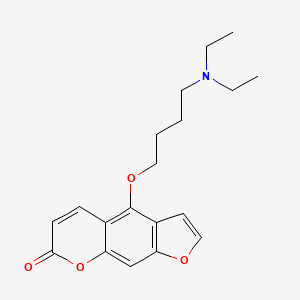
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
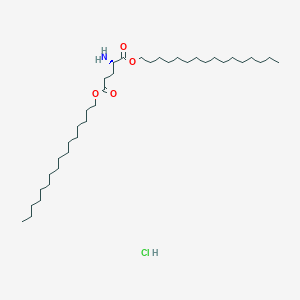
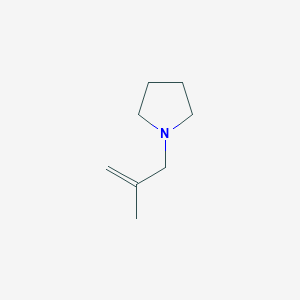
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
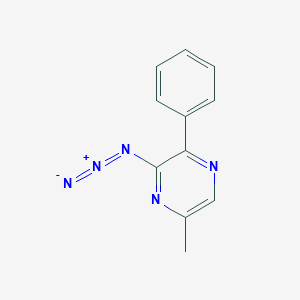
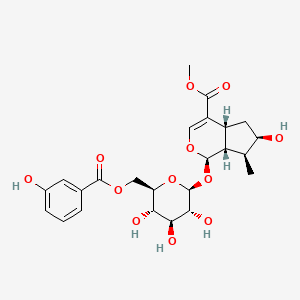
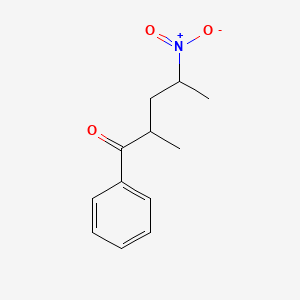
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)
